![molecular formula C19H19N3O5S B2714647 N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan CAS No. 85979-07-3](/img/structure/B2714647.png)

N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

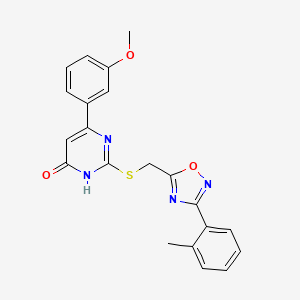

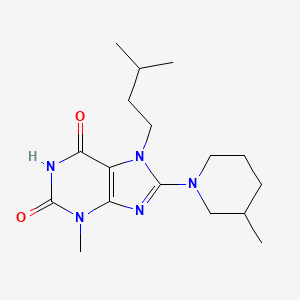

“N-{[4-(acetylamino)phenyl]sulfonyl}acetamide” and “N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide” are chemical compounds with the molecular formula C14H14N2O3S . They are also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide .

Molecular Structure Analysis

The molecular structure of these compounds can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The molecular weight of “N-{[4-(acetylamino)phenyl]sulfonyl}acetamide” and “N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide” is 290.338 .Scientific Research Applications

Tryptophan Metabolism and Pharmaceutical Applications

L-Tryptophan's metabolism involves complex pathways resulting in bioactive molecules with diverse physiological roles. Enzymes involved in L-tryptophan metabolism, their metabolites, or receptors represent potential therapeutic targets for neurological, metabolic, psychiatric, and gastrointestinal disorders. Understanding these pathways can lead to pharmacological developments targeting L-tryptophan metabolism for therapeutic interventions (Modoux et al., 2020).

Nutritional and Health Benefits

Tryptophan is crucial for protein biosynthesis and is metabolized into several bioactive metabolites, including serotonin, melatonin, and niacin, influencing various health aspects. Research on tryptophan's nutritional value and its potential therapeutic applications for conditions such as depression, cardiovascular diseases, and sleep disorders highlights its importance in diet and medical treatments (Friedman, 2018).

Antioxidant Properties

Studies on the reaction of L-tryptophan with naturally occurring phenolic aldehydes to produce phenolic tetrahydro-beta-carboline alkaloids reveal its antioxidant capabilities. These compounds exhibit significant free radical scavenging and antioxidant properties, suggesting potential applications in food preservation and health supplements for their antioxidant benefits (Herraiz et al., 2003).

Amino Acid Biosynthesis in Plants

In plants, L-tryptophan serves as a precursor for numerous natural products, including pigments, alkaloids, hormones, and cell wall components. The aromatic amino acids derived from the shikimate pathway, to which L-tryptophan belongs, are essential for plant growth and development. This highlights the potential of L-tryptophan and its derivatives in agricultural biotechnology for enhancing plant resistance and productivity (Maeda & Dudareva, 2012).

Protein Folding and Stabilization

Non-detergent sulfobetaines (NDSBs), which interact with L-tryptophan residues in proteins, facilitate protein folding and stabilization. This has implications in biotechnology and pharmaceutical manufacturing, where efficient protein folding is critical for producing functional proteins (Vuillard et al., 1998).

properties

IUPAC Name |

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-12(23)21-14-6-8-15(9-7-14)28(26,27)22-18(19(24)25)10-13-11-20-17-5-3-2-4-16(13)17/h2-9,11,18,20,22H,10H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSSSBJFSDMCJE-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)

![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)